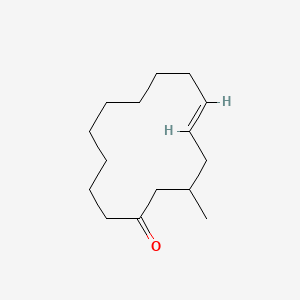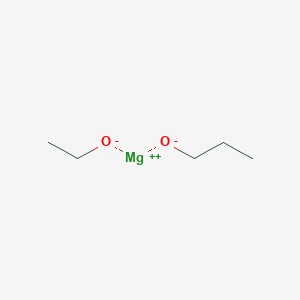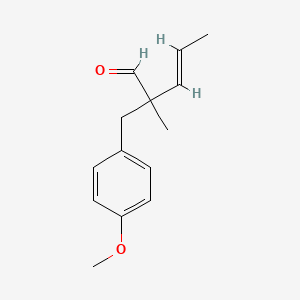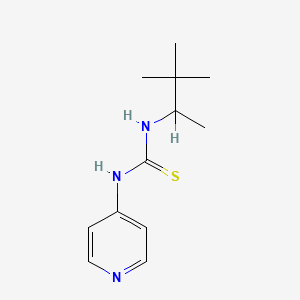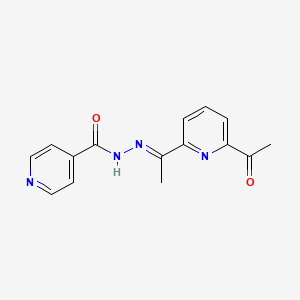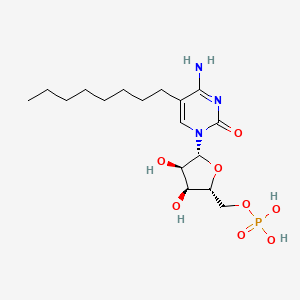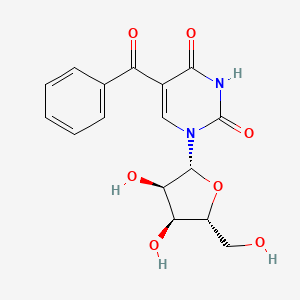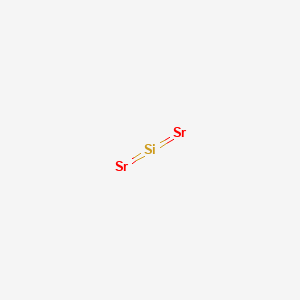
Benz(a)anthryl(5,6-b)oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthryl(5,6-b)oxepine is a polycyclic aromatic compound that features a unique oxepine ring fused with benz(a)anthracene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthryl(5,6-b)oxepine typically involves the photoisomerization of benz(a)anthracene oxides. For instance, benz(a)anthracene 1,2-oxide can be converted to this compound through a photochemical oxygen-walk mechanism . This process involves the use of light to induce the rearrangement of the molecular structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale photochemical reactors to facilitate the photoisomerization process. Optimization of reaction conditions, such as light intensity and wavelength, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthryl(5,6-b)oxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxepine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Benz(a)anthryl(5,6-b)oxepine has several scientific research applications:
Chemistry: It serves as a model compound for studying photochemical reactions and the behavior of polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism by which Benz(a)anthryl(5,6-b)oxepine exerts its effects involves interactions with various molecular targets. For instance, its derivatives can bind to DNA or proteins, disrupting normal cellular functions and leading to potential therapeutic effects . The compound’s photochemical properties also enable it to participate in light-induced reactions, making it useful in photopharmacology .
Comparison with Similar Compounds
Dibenzo[b,f]oxepine: Shares a similar oxepine ring structure but differs in the arrangement of the aromatic rings.
Anthra[2,1-b]oxepine: Another oxepine derivative with a different fusion pattern.
Phenanthro[10,9-b]oxepine: Features a phenanthrene core fused with an oxepine ring.
Uniqueness: Benz(a)anthryl(5,6-b)oxepine is unique due to its specific fusion of benz(a)anthracene with an oxepine ring, which imparts distinct photochemical and biological properties
Properties
CAS No. |
115085-17-1 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
13-oxapentacyclo[13.8.0.02,7.08,14.017,22]tricosa-1(23),2,4,6,8(14),9,11,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H14O/c1-2-8-16-14-21-20(13-15(16)7-1)18-10-4-3-9-17(18)19-11-5-6-12-23-22(19)21/h1-14H |
InChI Key |
ZAJLBASAGMOSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3OC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


